4-Butoxy-3-nitrobenzoic acid

Übersicht

Beschreibung

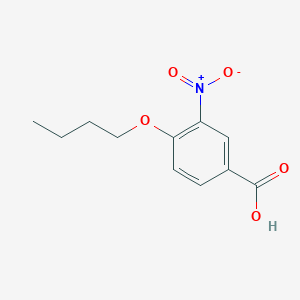

4-Butoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a butoxy group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-nitrobenzoic acid typically involves the nitration of 4-butoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise control of temperature, reactant addition, and reaction time, leading to higher efficiency and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Reagents: Hydrogen gas, palladium on carbon; tin(II) chloride, hydrochloric acid.

Product: 4-Butoxy-3-aminobenzoic acid.

-

Esterification: : The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Reagents: Alcohol (e.g., methanol), sulfuric acid.

Product: Methyl 4-butoxy-3-nitrobenzoate.

-

Substitution: : The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reagents: Nucleophiles (e.g., amines, thiols).

Product: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Butoxy-3-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been evaluated for biological activities, including:

- Anti-Alzheimer's Activity : Research has shown that certain derivatives of benzoic acids, including those related to this compound, exhibit promising anti-Alzheimer's properties through inhibition of cholinesterase and monoamine oxidase B enzymes, which are implicated in neurodegenerative diseases .

- Enzyme Inhibition : Compounds derived from this compound have been designed as potent inhibitors of enteropeptidase, a serine protease involved in protein digestion. These inhibitors can enhance protein absorption in diet-induced obesity models, indicating potential therapeutic uses in metabolic disorders .

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its beneficial properties:

- Stabilizing Agent : this compound can be incorporated into creams and lotions to enhance stability and improve skin feel. Its ability to interact with other formulation ingredients makes it valuable in developing effective cosmetic products .

- Moisturizing Properties : Studies indicate that formulations containing this compound can improve skin hydration and overall sensory attributes, making it suitable for use in moisturizing products .

Material Science Applications

In materials science, this compound is explored for its potential in developing new materials:

- Dyes and Pigments : The compound is an intermediate in the synthesis of various dyes and pigments. Its derivatives are used as diazo components in azo dye production, which are widely applied in textiles and other industries .

- Polymer Chemistry : The incorporation of this compound into polymer formulations enhances their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of eco-friendly materials that require lower volatile organic compounds .

Case Study 1: Anti-Alzheimer's Research

A series of experiments were conducted to evaluate the efficacy of compounds derived from this compound against Alzheimer's disease models. The results demonstrated significant inhibition of cholinesterase activity, leading to improved cognitive function in treated animals. This study underscores the compound's potential as a therapeutic agent.

Case Study 2: Cosmetic Formulation Development

A formulation study utilized response surface methodology to optimize the inclusion of this compound in skin creams. The results indicated enhanced moisturizing effects and stability over conventional formulations, highlighting its role as a valuable ingredient in cosmetic chemistry.

Wirkmechanismus

The mechanism of action of 4-Butoxy-3-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.

Vergleich Mit ähnlichen Verbindungen

4-Butoxy-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

3-Nitrobenzoic Acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

4-Nitrobenzoic Acid: Similar to this compound but without the butoxy group, affecting its solubility and reactivity.

2-Nitrobenzoic Acid: The nitro group is positioned ortho to the carboxylic acid group, leading to different electronic and steric effects compared to the para-substituted this compound.

The presence of the butoxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for further functionalization, making it a valuable compound in various research applications.

Eigenschaften

IUPAC Name |

4-butoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMDYUIWNRMKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450962 | |

| Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4906-28-9 | |

| Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.